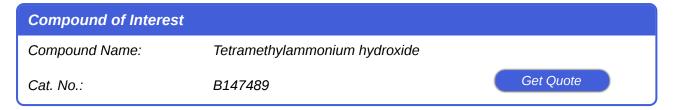


## GHS Hazard Classification of Tetramethylammonium Hydroxide: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

**Tetramethylammonium hydroxide** (TMAH) is a quaternary ammonium salt with the formula (CH<sub>3</sub>)<sub>4</sub>NOH. It is a strong base commonly used in the semiconductor industry as a developer and etchant, and it also finds applications in research and chemical synthesis.[1][2] Despite its utility, TMAH poses significant health risks, necessitating a thorough understanding of its hazard profile for safe handling and risk mitigation. This guide provides an in-depth analysis of the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals for TMAH, supported by toxicological data and experimental evidence.

### **GHS Hazard Classification**

**Tetramethylammonium hydroxide** is classified as a hazardous substance under GHS. The following table summarizes its harmonized classification and labeling.



Hazard Class	Category	Hazard Statement
Acute Toxicity (Oral)	Category 2	H300: Fatal if swallowed
Acute Toxicity (Dermal)	Category 1	H310: Fatal in contact with skin
Skin Corrosion/Irritation	Category 1B	H314: Causes severe skin burns and eye damage
Serious Eye Damage/Eye Irritation	Category 1	H318: Causes serious eye damage
Specific Target Organ Toxicity  – Single Exposure (STOT-SE)	Category 1	H370: Causes damage to organs (Central nervous system)
Specific Target Organ Toxicity  – Repeated Exposure (STOT-RE)	Category 1	H372: Causes damage to organs through prolonged or repeated exposure (Liver, thymus)
Hazardous to the Aquatic Environment – Acute Hazard	Category 2	H401: Toxic to aquatic life
Hazardous to the Aquatic Environment – Chronic Hazard	Category 2	H411: Toxic to aquatic life with long lasting effects

### GHS Pictograms:

The hazards of TMAH are communicated through the following GHS pictograms:

- Skull and Crossbones: For acute toxicity (fatal).
- Corrosion: For skin corrosion and serious eye damage.
- Health Hazard: For specific target organ toxicity.
- Environment: For hazards to the aquatic environment.[3]

## **Toxicological Data**



The GHS classification of TMAH is based on extensive toxicological data. The following tables summarize key quantitative data from animal studies.

Table 1: Acute Toxicity Data for **Tetramethylammonium Hydroxide** 

Route of Exposure	Species	Test Guideline	LD50 Value	GHS Category
Oral	Rat	OECD 401	34 - 50 mg/kg bw	Category 2
Dermal	Rabbit	-	25-50 mg/kg bw	Category 1
Dermal	Guinea Pig	-	25 mg/kg bw	Category 1
Dermal	Rat	-	112 mg/kg bw	Category 1

Data sourced from[4][5][6].

Table 2: Ecotoxicity Data for Tetramethylammonium Hydroxide

Organism	<b>Exposure Duration</b>	Endpoint	Value
Fish (Pimephales promelas)	96 hours	LC50	462 mg/L
Aquatic Invertebrates (Daphnia magna)	48 hours	EC50	3 mg/L
Algae (Pseudokirchneriella subcapitata)	72 hours	EC50	96.3 mg/L

Data sourced from[7].

# **Key Hazard Descriptions Acute Toxicity**

TMAH is highly toxic and can be fatal if swallowed or if it comes into contact with the skin.[8][9] The low LD50 values in animal studies highlight the severe risk associated with even small



exposures.[4][5] Systemic toxicity is a major concern following dermal absorption, with reports of fatalities in industrial settings.[10][11] The tetramethylammonium cation (TMA+) acts as a ganglion inhibitor, which can lead to respiratory and cardiac failure.[12]

### **Skin and Eye Damage**

TMAH is extremely corrosive to the skin, eyes, and mucous membranes.[2][3] Contact can cause severe chemical burns, and in the case of eye contact, permanent damage including blindness is possible.[13][14] Human case reports have documented severe burns and fatalities from dermal exposure to TMAH solutions.[11]

### **Specific Target Organ Toxicity (STOT)**

- Single Exposure: Acute exposure to TMAH can cause damage to the central nervous system (CNS).[4][13]
- Repeated Exposure: Prolonged or repeated dermal contact with TMAH has been shown to cause damage to the liver and thymus gland.[3][15]

## **Experimental Methodologies**

The GHS classification of TMAH is based on standardized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD).

## **Acute Oral Toxicity (OECD Test Guideline 401)**

This guideline details a method for assessing the acute oral toxicity of a substance.

#### **Protocol Summary:**

- Animal Model: Typically, young adult rats of a single strain are used.
- Dosage: The test substance is administered in graduated doses to several groups of experimental animals, with one dose level per group.
- Administration: The substance is administered orally via gavage.



- Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.
- Necropsy: A gross necropsy is performed on all animals at the end of the observation period.
- Data Analysis: The LD50 (the dose estimated to be lethal to 50% of the animals) is calculated.

# Skin Corrosion/Irritation (In Vivo - OECD Test Guideline 404)

This guideline describes a procedure for assessing the potential of a substance to cause skin corrosion or irritation.

#### **Protocol Summary:**

- Animal Model: Healthy young adult albino rabbits are typically used.
- Application: A small amount of the test substance (0.5 mL for liquids) is applied to a small area of shaved skin.
- Exposure: The test substance is held in contact with the skin for a specified period (typically up to 4 hours).
- Observation: The skin is examined for signs of erythema (redness) and edema (swelling) at specific intervals after patch removal.
- Scoring: The severity of the skin reactions is scored, and the substance is classified based on the nature and severity of the lesions (e.g., irreversible tissue damage for corrosion).

A study in New Zealand White rabbits using a 2.38% aqueous solution of TMAH resulted in a severe, irreversible dermal reaction with necrosis in one animal, leading to its classification as corrosive.[11]

# In Vitro Skin Corrosion (OECD Test Guideline 435 - Corrositex® Assay)



This in vitro method is used to determine the corrosive potential of a chemical without the use of live animals.

### **Protocol Summary:**

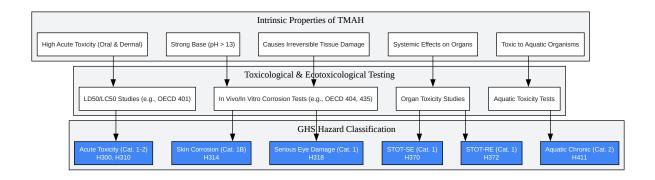
- Apparatus: The Corrositex® assay utilizes a biobarrier membrane that mimics the properties
  of skin.
- Procedure: The test chemical is applied to the surface of the biobarrier.
- Measurement: The time it takes for the chemical to penetrate the biobarrier is measured.
   This penetration time is then correlated to the in vivo skin corrosivity potential.
- Classification: Based on the penetration time, the substance is assigned to a packing group, which corresponds to a GHS skin corrosion subcategory.

TMAH has been classified as Packing Group II for transport based on results from Corrositex testing, which supports its classification as Skin Corrosion Category 1B.[11]

## **Logical Pathway for GHS Classification of TMAH**

The following diagram illustrates the decision logic for the GHS classification of **Tetramethylammonium Hydroxide** based on its intrinsic hazardous properties.





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Caption: GHS classification workflow for TMAH.

### Conclusion

**Tetramethylammonium hydroxide** is a chemical with a high hazard profile, classified under GHS as acutely toxic (fatal), corrosive to skin and eyes, and a specific target organ toxicant. Its use requires stringent safety protocols, including appropriate personal protective equipment, engineering controls, and emergency preparedness. Researchers, scientists, and drug development professionals must be fully aware of these hazards to ensure a safe working environment and to mitigate the risk of exposure.

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